2-Methylsulfanyl-1,3-diazinan-4-one
Description
2-Methylsulfanyl-1,3-diazinan-4-one is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and one sulfur atom
Properties
Molecular Formula |
C5H10N2OS |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H10N2OS/c1-9-5-6-3-2-4(8)7-5/h5-6H,2-3H2,1H3,(H,7,8) |
InChI Key |
JCJGPRUSRXIYNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1NCCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-1,3-diazinan-4-one can be achieved through several methods. One common approach involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine
Industrial Production Methods
Industrial production of 2-Methylsulfanyl-1,3-diazinan-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a rapid and efficient method for producing thiadiazole derivatives, which can be adapted for the synthesis of 2-Methylsulfanyl-1,3-diazinan-4-one .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur-containing group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated diazinane derivatives.
Substitution: Various substituted diazinane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylsulfanyl-1,3-diazinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its analgesic properties and potential as a COX-2 inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. For instance, its potential as a COX-2 inhibitor suggests that it may bind to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1,3-diazinan-2-one (DMPU): A dipolar aprotic solvent with strong electron-donating abilities.
1,4-Dihydropyrimidines: Known for their broad biological activity, including analgesic and anti-inflammatory properties.
Uniqueness
2-Methylsulfanyl-1,3-diazinan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Methylsulfanyl-1,3-diazinan-4-one is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. This compound is characterized by a unique structure that contributes to its biological activity. Understanding its biological properties is crucial for potential therapeutic applications and environmental safety.
Chemical Structure and Properties
The chemical formula of 2-Methylsulfanyl-1,3-diazinan-4-one is , with a molecular weight of approximately 142.17 g/mol. The compound features a diazinan ring with a methylthio group, which significantly influences its reactivity and interaction with biological systems.
Biological Activities
Research has demonstrated that 2-Methylsulfanyl-1,3-diazinan-4-one exhibits several biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for use in treating infections caused by bacteria and fungi.
- Antitumor Activity : Preliminary investigations have suggested potential antitumor effects, although further studies are necessary to confirm these findings and elucidate the underlying mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Synthesis Methods
The synthesis of 2-Methylsulfanyl-1,3-diazinan-4-one can be achieved through various chemical reactions. Common methods include:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the methylthio group.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 2-Methylsulfanyl-1,3-diazinan-4-one against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Antitumor Potential
In vitro assays were conducted to assess the cytotoxicity of 2-Methylsulfanyl-1,3-diazinan-4-one against various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential as an antitumor agent.
Comparative Analysis with Related Compounds
A comparative analysis was performed to evaluate the biological activity of 2-Methylsulfanyl-1,3-diazinan-4-one against structurally similar compounds. The following table summarizes key findings:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Methylsulfanyl-1,3-diazinan-4-one | Antimicrobial, Antitumor | Methylthio group enhances activity |
| 6-Hydroxy-2-methylsulfanyl-pyrimidinone | Antimicrobial | Hydroxyl group increases solubility |
| Fluorimuron | Herbicidal | Contains fluorine substituent |
This comparison illustrates how variations in functional groups influence the biological activity and application potential of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
